Product packaging for 2-Fluorohistidine(Cat. No.:CAS No. 50444-78-5)

2-Fluorohistidine

Cat. No.: B1210974
CAS No.: 50444-78-5
M. Wt: 173.15 g/mol
InChI Key: OYHWICVZBUWSBK-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Amino Acids as Non-Canonical Probes in Molecular Biology

The introduction of non-canonical amino acids into proteins is a powerful strategy for expanding the chemical diversity and functionality of these biological macromolecules. nih.govnih.gov Among these, fluorinated amino acids have emerged as particularly valuable tools in biochemical and biophysical research. wichita.edu The substitution of a hydrogen atom with fluorine, an element of similar size but with high electronegativity, imparts unique properties without causing significant structural perturbation. nih.govgrantome.com This minimal steric impact allows fluorinated amino acids to be well-tolerated substitutes for their canonical counterparts in protein synthesis, both in vivo using auxotrophic strains and in vitro. nih.govresearchgate.net

Fluorinated amino acids serve as powerful probes for investigating protein structure, dynamics, and interactions. wichita.eduresearchgate.net Their incorporation can enhance protein stability, modulate hydrophobicity, and influence molecular interactions. nih.govwalshmedicalmedia.com A key application lies in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netwichita.edu The fluorine nucleus (¹⁹F) is an ideal NMR probe because it is 100% naturally abundant, has a spin of ½, and exhibits high sensitivity. wichita.eduwichita.edu Since fluorine is absent in naturally occurring biological systems, ¹⁹F NMR spectra of proteins containing fluorinated amino acids are free from background signals, allowing for clear observation of the local environment around the fluorine label. researchgate.net These probes are highly sensitive to changes in their surroundings, making them excellent reporters for studying protein folding, conformational changes, and ligand binding events. acs.orgnih.gov

Rationale for 2-Fluorohistidine as a Unique Histidine Analog

Histidine is a crucial amino acid in a vast number of biological processes, largely due to the unique chemical properties of its imidazole (B134444) side chain. With a pKa value near physiological pH (~6), the imidazole ring can exist in both protonated (acidic) and neutral (basic) forms, allowing it to act as a proton donor or acceptor in enzyme catalysis. wichita.edursc.org It also exists in two neutral tautomeric forms, the Nτ-H and Nπ-H tautomers. rsc.org To investigate the specific roles of histidine's protonation state and tautomeric form in protein function, researchers require analogues that can lock the residue in a particular state.

Drastically Lowered pKa: The pKa of the 2-FHis side chain is reduced to approximately 1.0-1.2, compared to ~6.0 for histidine. walshmedicalmedia.comwichita.eduwichita.eduacs.org This means that at physiological pH, the 2-FHis side chain is essentially unprotonated and locked in a neutral state, making it an excellent tool to test hypotheses about the necessity of histidine protonation for a specific biological function. acs.orgnih.gov

Tautomeric Preference: The fluorine substitution at the C-2 position stabilizes the Nτ-H tautomer (where the proton is on the Nε2 nitrogen), which is the common tautomer for histidine in many proteins. researchgate.netvulcanchem.com In contrast, its regioisomer, 4-Fluorohistidine, predominantly adopts the less common Nπ-H tautomer. researchgate.netvulcanchem.com This allows 2-FHis to be used specifically to probe the functional importance of the Nτ-H tautomeric state. researchgate.netdntb.gov.ua

CompoundImidazole Ring pKa
L-Histidine~6.0 walshmedicalmedia.comwichita.edu
This compound~1.0 - 1.2 walshmedicalmedia.comwichita.edu
4-Fluorohistidine~1.7 - 2.0 nih.govwalshmedicalmedia.com

The structural impact of the fluorine substitution is well-characterized. X-ray crystallography studies show distinct differences in bond lengths and angles in the imidazole ring of 2-FHis compared to L-histidine, consistent with the inductive effect of the fluorine atom. researchgate.netnih.gov

Structural Parameter2-Fluoro-L-histidineL-Histidine
N(2)—C(6)—N(3) angle115.7 (2)° nih.gov112.2 (2)° nih.gov
C(6)—N(3) bond length1.292 (3) Å nih.gov1.327 (3) Å nih.gov
C(4)—N(3) bond length1.405 (3) Å nih.gov1.382 (2) Å nih.gov

Note: Atom numbering corresponds to the cited crystal structure analysis. nih.gov

Historical Development and Significance in Mechanistic Studies

The synthesis of 2-Fluoro-L-histidine was first reported in 1973, utilizing photochemical methods involving diazonium salts. nih.gov Subsequent research established methods for its biosynthetic incorporation into proteins in vivo, for instance, in murine tissues and using histidine-auxotrophic E. coli strains. researchgate.netnih.gov These developments paved the way for its use as a powerful probe in mechanistic enzymology and protein function studies. researchgate.netnih.gov

A prominent example of the utility of 2-FHis is in the study of the anthrax toxin protective antigen (PA). wichita.eduwichita.edu PA, an 83 kDa protein, is a key component of the anthrax toxin that forms a pore in the host cell's endosomal membrane, a process triggered by the low pH of the endosome. wichita.edunih.gov It was hypothesized that the protonation of one or more of PA's 18 histidine residues was the trigger for this conformational change. acs.orgnih.gov To test this, researchers biosynthetically incorporated 2-FHis into PA, effectively replacing all histidine residues with an analog that cannot be protonated at physiological pH. acs.orgnih.gov

Initial studies found that the 2-FHis-labeled PA prepore could still form a pore at low pH, suggesting that histidine protonation was not the primary trigger for the conformational change itself. acs.orgnih.gov However, the labeled PA was biologically inactive and unable to translocate other toxin components across membranes. acs.orgrcsb.org Further investigation revealed a more nuanced mechanism: while pore formation of the isolated prepore was not dependent on histidine protonation, the process was blocked when the 2-FHis-labeled PA was bound to its cellular receptor, capillary morphogenesis protein 2 (CMG2). nih.govrcsb.org These findings led to a refined model where receptor binding strengthens hydrogen bonds to histidine rings, and the inability of 2-FHis to be protonated in this context prevents the necessary conformational changes for pore formation and subsequent toxicity. nih.govrcsb.org This work highlights how 2-FHis can be used to dissect complex, pH-dependent biological mechanisms with a level of detail that would be difficult to achieve with standard mutagenesis alone. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8FN3O2 B1210974 2-Fluorohistidine CAS No. 50444-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50444-78-5

Molecular Formula

C6H8FN3O2

Molecular Weight

173.15 g/mol

IUPAC Name

2-amino-3-(2-fluoro-1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8FN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)

InChI Key

OYHWICVZBUWSBK-UHFFFAOYSA-N

SMILES

C1=C(NC(=N1)F)CC(C(=O)O)N

Canonical SMILES

C1=C(NC(=N1)F)CC(C(=O)O)N

Synonyms

2-fluoro-L-histidine
2-fluorohistidine
2-fluorohistidine, (L)-isome

Origin of Product

United States

Synthetic and Biosynthetic Methodologies for 2 Fluorohistidine and Its Derivatives

Chemical Synthesis Approaches for 2-Fluorohistidine Acquisition

The de novo synthesis of this compound and its isomers has been achieved through various organic chemistry routes. These methods have evolved to offer greater control over stereochemistry and regiochemistry, which is crucial for the synthesis of biologically relevant molecules.

Diazonium Salt Reactivity in Fluoroimidazole Synthesis

A foundational method for the introduction of fluorine onto an imidazole (B134444) ring, a key component of histidine, is through the reactivity of diazonium salts, most notably via the Balz-Schiemann reaction. This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate (B81430) intermediate. The process typically involves two main steps: the diazotization of an amino-substituted imidazole derivative and the subsequent thermal or photochemical decomposition of the resulting diazonium salt to yield the fluoroimidazole.

Stereoselective Synthesis of L-2-Fluorohistidine

Achieving the correct stereochemistry is paramount for the biological activity of amino acids. The synthesis of the L-enantiomer of this compound necessitates a stereoselective approach. While the initial syntheses often resulted in racemic mixtures that required subsequent resolution, more advanced methods aim to establish the desired stereocenter early in the synthetic sequence.

One notable strategy for the enantioselective synthesis of a related isomer, (S)-4-fluorohistidine, involves the diastereoselective alkylation of a protected 4-fluoro-5-bromomethyl imidazole using the Schöllkopf bis-lactim ether method. This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the C-C bond formation, leading to the desired L-configuration. Although this example is for the 4-fluoro isomer, similar principles of asymmetric synthesis can be applied to achieve the stereoselective synthesis of L-2-fluorohistidine.

Advanced Organic Synthesis Routes for Isomeric Analogs

The synthesis of isomeric analogs of this compound, such as 4-fluorohistidine, has also been a subject of significant research. These isomers are valuable for comparative studies to understand the positional effects of fluorine substitution on biological activity.

An improved synthesis of (S)-4-fluorohistidine highlights several advanced organic synthesis techniques. The synthesis starts from 5-aminoimidazole-4-carboxamide (B1664886) hydrochloride, which is converted to ethyl 4-aminoimidazole-5-carboxylate. A significant improvement in this initial step was achieved by using microwave irradiation, which dramatically reduced the reaction time from weeks to minutes. The subsequent diazotization and photochemical Schiemann reaction were optimized by conducting the photochemical step at -78°C, which improved the yield of the resulting ethyl 4-fluoroimidazole-5-carboxylate.

The introduction of the amino acid side chain was accomplished via a diastereoselective alkylation using a Schöllkopf chiral auxiliary, which avoids a resolution step and the associated loss of 50% of the material. This method provides enantiomerically pure (S)-4-fluorohistidine.

Intermediate/ProductSynthetic ImprovementReference
Ethyl 4-aminoimidazole-5-carboxylateMicrowave-assisted esterification
Ethyl 4-fluoroimidazole-5-carboxylateLow-temperature photochemical Schiemann reaction
(S)-4-FluorohistidineDiastereoselective alkylation with Schöllkopf auxiliary

Genetic Incorporation Strategies into Peptides and Proteins

The site-specific incorporation of this compound into peptides and proteins is a powerful technique for probing biological systems. This is primarily achieved by leveraging the cell's own protein synthesis machinery, often with some modifications to accommodate the unnatural amino acid.

Auxotrophic Expression Systems for Site-Specific Labeling

A widely used method for incorporating amino acid analogs into proteins is through the use of auxotrophic bacterial strains. These strains are unable to synthesize a specific natural amino acid, in this case, histidine. By depleting the growth medium of histidine and supplementing it with this compound, the cellular machinery is compelled to incorporate the analog into newly synthesized proteins.

Escherichia coli auxotrophs have been successfully used to incorporate both this compound and 4-fluorohistidine into proteins. This approach relies on the ability of the native histidyl-tRNA synthetase (HisRS) to recognize and charge the fluorinated analog to its cognate tRNA. The similar size of fluorine to hydrogen (van der Waals radii of 1.47 Å for fluorine and 1.20 Å for hydrogen) allows fluorohistidines to be considered isosteric with histidine, facilitating their acceptance by the synthetase.

The efficiency of incorporation can vary between isomers. Studies have shown that this compound is often incorporated more readily than 4-fluorohistidine in E. coli expression systems. This method allows for the global replacement of histidine residues with their fluorinated counterparts, providing a powerful tool for ¹⁹F NMR studies of protein conformational changes and function.

Precursor-Directed Biosynthesis in Cellular Systems

Precursor-directed biosynthesis is a strategy that harnesses the biosynthetic pathways of a microorganism to produce modified natural products. This is achieved by feeding the organism an analog of a natural precursor, which is then processed by the cell's enzymes to generate a modified final product.

While specific examples of precursor-directed biosynthesis being the primary method for producing this compound itself are less common than auxotrophic expression, the principle is highly relevant to the production of other fluorinated biomolecules. For instance, this technique has been successfully applied to generate fluorinated analogues of the antimicrobial cyclic decapeptide gramicidin (B1672133) S by feeding fluorinated phenylalanine analogs to a producing strain of E. coli. Similarly, fluorinated verticillin (B84392) analogs were produced by providing 5-fluoro-DL-tryptophan to the fungus Clonostachys rogersoniana.

Orthogonal Translation Systems for Unnatural Amino Acid Integration

Orthogonal translation systems (OTS) are engineered molecular machineries that enable the site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells. These systems consist of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to their counterparts in the host organism. The engineered aaRS is evolved to specifically recognize and charge the UAA onto the orthogonal tRNA, which then delivers the UAA to the ribosome in response to a unique codon, typically a nonsense codon like the amber stop codon (UAG).

While the development of OTS for various UAAs has been successful, the creation of a dedicated orthogonal system for this compound has presented challenges. Research has shown that this compound can be incorporated into proteins in vivo without an engineered OTS. In murine models, the incorporation of [3H]this compound into proteins was observed to be between 9 and 17 percent of that of natural histidine, a process sensitive to the protein synthesis inhibitor cycloheximide. nih.gov This suggests that the endogenous histidyl-tRNA synthetase (HisRS) can recognize and utilize 2-FHis as a substrate, albeit with lower efficiency than histidine. nih.govnih.gov This promiscuity of the native translational machinery complicates the development of a truly orthogonal system, as the engineered synthetase would have to compete with the endogenous HisRS for charging the orthogonal tRNA.

Despite these challenges, efforts to engineer aaRSs for histidine analogs provide insights into potential strategies for developing a 2-FHis specific OTS. The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is a commonly used scaffold for engineering new UAA-specific synthetases due to its inherent orthogonality in many host organisms. researchgate.netnih.govnih.gov Directed evolution and site-directed mutagenesis of the PylRS active site have yielded variants capable of incorporating various histidine analogs. researchgate.netnih.govnih.gov A similar approach could theoretically be applied to evolve a PylRS variant that specifically recognizes 2-FHis while discriminating against natural amino acids, including histidine.

The development of such a system would require a multi-step screening or selection process. A positive selection would enrich for cells that can incorporate 2-FHis in response to a nonsense codon in a reporter gene, while a negative selection would eliminate synthetase variants that are active with canonical amino acids. The successful development of an orthogonal system for 2-FHis would enable the precise placement of this valuable probe within a protein sequence, opening new avenues for studying protein structure, dynamics, and enzyme mechanisms using techniques like ¹⁹F NMR spectroscopy. nih.govacs.org

Solid-Phase Peptide Synthesis (SPPS) for this compound-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical biology, allowing for the routine synthesis of peptides by stepwise addition of amino acids to a growing chain attached to a solid support. The most common strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of the α-amine of the incoming amino acid.

The incorporation of this compound into peptides via Fmoc-based SPPS is a feasible but requires careful consideration of the unique properties of this unnatural amino acid. The general cycle of Fmoc-SPPS involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-protected this compound and its subsequent coupling to the deprotected N-terminus of the peptide chain.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

The imidazole side chain of histidine presents a particular challenge in peptide synthesis due to its potential for racemization and side reactions. Therefore, the imidazole nitrogen is typically protected during SPPS. For Fmoc-based synthesis of peptides containing this compound, the use of a side-chain protecting group on the imidazole ring is also crucial. Common protecting groups for histidine that are compatible with the Fmoc strategy include the trityl (Trt) and tosyl (Tos) groups.

Following the completion of the peptide chain assembly, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.

The purification of the crude this compound-containing peptide is generally performed using reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comnih.govpeptide.com The hydrophobicity of the peptide determines its retention on the stationary phase (commonly C18-modified silica), and a gradient of increasing organic solvent (typically acetonitrile) in water is used for elution. bachem.comnih.govpeptide.com

The identity and purity of the synthesized peptide are confirmed by analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC. nih.gov Mass spectrometry provides the molecular weight of the peptide, confirming the successful incorporation of this compound. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the unnatural amino acid. nih.govnih.gov

Below is an interactive data table summarizing the key steps and considerations for the synthesis of a hypothetical this compound-containing peptide using Fmoc-SPPS.

StepProcedureKey Considerations
Resin Preparation Swelling of the solid support resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like DMF.The choice of resin determines the C-terminal functionality of the peptide.
Fmoc Deprotection Treatment with 20% piperidine in DMF to remove the Fmoc group from the resin or the growing peptide chain.Incomplete deprotection can lead to deletion sequences. Monitoring Fmoc release by UV spectroscopy can ensure reaction completion.
Coupling of Fmoc-2-FHis(protecting group)-OH Activation of the Fmoc-protected this compound with a coupling reagent (e.g., HATU/DIPEA) and addition to the resin.The imidazole side chain of 2-FHis should be protected (e.g., with Trt or Tos). Double coupling may be necessary to ensure high coupling efficiency.
Washing Washing the resin with DMF and other solvents (e.g., dichloromethane) to remove excess reagents and byproducts.Thorough washing is crucial to prevent side reactions in subsequent steps.
Chain Elongation Repetition of the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.The efficiency of each cycle affects the final yield and purity.
Final Cleavage and Deprotection Treatment with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.The composition of the cleavage cocktail depends on the amino acid composition of the peptide.
Purification Purification of the crude peptide by preparative RP-HPLC.The gradient and mobile phase conditions need to be optimized for the specific peptide. bachem.comnih.govpeptide.com
Characterization Analysis of the purified peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).Confirms the purity and identity of the final product. nih.govnih.gov

Biophysical Characterization and Spectroscopic Probing Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Fluorohistidine Research

NMR spectroscopy provides atomic-level insights into molecular structure and dynamics. When this compound is biosynthetically incorporated into proteins, it acts as a ¹⁹F NMR probe, allowing researchers to glean information that might be challenging to obtain with traditional ¹H, ¹³C, or ¹⁵N NMR.

¹⁹F NMR as a Reporter of Local Protein Environments

The ¹⁹F nucleus possesses several properties that make it an excellent probe for biomolecular studies: it is spin-1/2, has 100% natural abundance, and exhibits high sensitivity (83% of ¹H) and a broad chemical shift range (>300-400 ppm) benthambooks.comscholaris.caucla.eduacs.org. This wide chemical shift range is highly responsive to subtle changes in the local electronic environment, making ¹⁹F NMR signals excellent reporters of protein structure and dynamics benthambooks.comscholaris.caudel.edu.

Sensitivity to Conformational Changes and Dynamics

The chemical shift and relaxation parameters of a ¹⁹F nucleus are exquisitely sensitive to its surrounding molecular environment. Consequently, ¹⁹F NMR spectra of proteins labeled with this compound can directly report on conformational fluctuations, folding events, and dynamic processes within the protein. Changes in protein conformation, ligand binding, or internal motions can lead to significant shifts in the ¹⁹F resonance, often by several parts per million, providing a distinct and measurable readout benthambooks.comscholaris.caudel.edu. For instance, changes in protein backbone and side-chain structures following redox events in electron-transfer proteins have been observed through ¹⁹F NMR chemical shift variations and relaxation times acs.org.

Monitoring Protein-Ligand and Protein-Protein Interactions

The sensitivity of ¹⁹F chemical shifts to the local environment makes this compound an effective probe for studying molecular interactions. By observing changes in the ¹⁹F NMR spectrum upon the addition of a ligand or another protein, researchers can detect binding events. These spectral changes can indicate alterations in the protein's conformation or the direct interaction of the ligand with the fluorinated residue scholaris.caacs.orgudel.edudntb.gov.uaacs.org. For example, ¹⁹F NMR has been employed to study dimerization, ligand binding, and protein-ligand interactions, often requiring simpler one-dimensional experiments compared to multi-dimensional NMR techniques scholaris.caacs.orgdntb.gov.ua.

pH-Dependent Spectroscopic Signatures for Mechanistic Insight

Histidine residues play critical roles in enzyme active sites and are involved in numerous pH-dependent biological processes due to their pKa value of approximately 6, which is close to physiological pH wichita.eduwichita.edu. The incorporation of this compound, which possesses a significantly reduced side-chain pKa (around 1.22 or 1) compared to native histidine, provides a powerful means to probe the role of protonation states and histidine's involvement in pH-dependent mechanisms wichita.eduwichita.edunih.govresearchgate.net. Protonation of the imidazole (B134444) ring in this compound leads to observable changes in its ¹⁹F NMR chemical shift. Specifically, acid titration of this compound results in a downfield shift of the ¹⁹F signal nih.gov. This pH-dependent spectral behavior allows for the investigation of proton transfer events and the characterization of mechanistic steps influenced by histidine protonation.

Table 1: Comparison of Histidine and this compound pKa Values

Amino Acid Approximate pKa Source
Histidine ~6 wichita.edu

¹³C NMR and Multi-Nuclear Approaches for Structural Elucidation

While ¹⁹F NMR offers unique advantages, ¹³C NMR and other multi-nuclear NMR techniques complement these studies by providing a more comprehensive structural picture. ¹³C NMR chemical shifts are characteristic of different carbon environments within a molecule, aiding in the identification of functional groups and structural motifs libretexts.orglibretexts.org. Computational studies have calculated ¹³C NMR chemical shifts for various tautomers of this compound, contributing to the interpretation of experimental spectroscopic data wichita.edunih.govresearchgate.net. Combining ¹⁹F NMR with ¹³C NMR and other spectroscopic methods allows for a more robust structural elucidation and a deeper understanding of the molecular properties of this compound in different environments wichita.edunih.govresearchgate.netresearchgate.net.

Tautomeric State Assignment and Dynamics using NMR

The imidazole ring of histidine, and by extension this compound, can exist in two tautomeric forms: the τ-tautomer (protonation at N3) and the π-tautomer (protonation at N1) wichita.eduwichita.edunih.govresearchgate.netnih.govresearchgate.net. These tautomeric states are crucial for histidine's function in biological systems. Computational studies, supported by NMR chemical shift predictions, indicate that this compound, similar to native histidine, primarily exists as the τ-tautomer at neutral pH nih.govresearchgate.net. In contrast, 4-fluorohistidine shows a strong preference for the π-tautomer nih.govresearchgate.net. The distinct ¹⁹F NMR chemical shifts associated with each tautomer can serve as a direct reporter for assigning tautomeric states within biomolecules. Furthermore, the altered pKa values of fluorinated histidines can potentially perturb the tautomeric equilibrium, offering another avenue for studying these dynamic processes nih.govresearchgate.net.

Table 2: Tautomeric Preferences of Histidine and Fluorohistidine Isomers

Amino Acid Predominant Tautomer at Neutral pH Source
Histidine τ-tautomer nih.govresearchgate.net
This compound τ-tautomer nih.govresearchgate.net

Compound Name Table

this compound

Histidine

4-Fluorohistidine

Structural Biology Investigations

Structural biology techniques are crucial for understanding the three-dimensional architecture of biomolecules. This compound plays a role in these investigations by providing insights into structural details and molecular interactions.

Table 3.2.1: Crystal Data for 2-Fluoro-L-histidine

ParameterValue
Compound2-Fluoro-L-histidine
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Parameters (Å)
a8.057 (2)
b10.384 (2)
c11.254 (2)
Z (Molecules/unit cell)4
Temperature (K)150
R-factor0.043
wR factor0.125
Data-to-parameter ratio12.4

Data derived from researchgate.net.

The presence of fluorine in this compound significantly impacts hydrogen bonding interactions within biomolecules nih.gov. The fluorine atom's high electronegativity can influence the electronic environment of the imidazole ring, affecting its ability to act as a hydrogen bond donor or acceptor nih.govnih.gov. Studies suggest that fluorine can participate in hydrogen bonds, albeit often with different strengths compared to traditional hydrogen bonding groups like hydroxyls nih.gov. The specific placement of fluorine in 2-FHis alters the pKa of the imidazole ring, which can be leveraged to study the role of proton transfer and tautomeric states in biological mechanisms nih.gov. Furthermore, fluorine substitution can aid in the assignment of tautomeric states within crystal structures, providing detailed insights into the local molecular environment and hydrogen bonding networks nih.gov. The inductive effect of fluorine in 2-FHis leads to changes in bond angles around the imidazole ring, which are consistent with an increase in sp² character at the substituted carbon atom, thereby influencing its interaction potential researchgate.net.

Circular Dichroism Spectroscopy for Protein Structure and Folding Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing protein secondary and tertiary structures, as well as monitoring folding and stability nih.govpatsnap.compsu.edumuni.cz. The CD spectrum in the far-UV region (180-240 nm) provides information on the content of secondary structural elements like alpha-helices and beta-sheets, while the near-UV region (260-320 nm) reflects the environment of aromatic amino acid side chains, indicating tertiary structure nih.govpsu.edumuni.cz. CD is also extensively used to study protein folding pathways and the stability of protein structures nih.govpatsnap.comnih.gov.

The incorporation of this compound has been employed to investigate the conformational stability and dynamic properties of proteins. For instance, studies comparing recombinant protective antigen (rPA) with its this compound-labeled analog (2-FHis rPA) have revealed differences in their stability profiles nih.gov. While both forms exhibited similar stability at neutral pH (7-8), the 2-FHis labeled protein demonstrated increased stability at decreasing pH values. Furthermore, dynamic measurements indicated that 2-FHis rPA was more dynamic and/or differentially hydrated under acidic pH conditions nih.gov. These findings highlight how the presence of 2-FHis can subtly alter protein behavior, making it a useful probe for understanding pH-dependent structural changes and dynamics.

Table 3.3: Comparative Stability and Dynamics of rPA and 2-FHis rPA

ProteinpH ConditionStability ComparisonDynamic Properties Comparison
rPA vs. 2-FHis rPApH 7-8Similar stability observed.Not explicitly detailed for this pH range.
rPA vs. 2-FHis rPADecreasing pH2-FHis rPA found to be more stable.At pH 5, 2-FHis rPA was more dynamic and/or differentially hydrated.
Technique used for assessmentEmpirical Phase Diagram (EPD) approach.Dynamic sensitive measurements.

Data summarized from nih.gov.

Fluorescence Spectroscopy in this compound Labeled Systems

Fluorescence spectroscopy is a sensitive technique for studying molecular structure, dynamics, and interactions. While this compound itself is not intrinsically fluorescent, its incorporation into proteins can influence the fluorescence properties of the protein or be used in conjunction with fluorescent probes wichita.edu. Studies have examined the fluorescence spectra of proteins labeled with this compound, correlating spectral changes with environmental factors such as pH wichita.edu. For example, changes in fluorescence spectra of 2-FHis-labeled proteins have been observed with decreasing pH, suggesting that the altered microenvironment around the fluorinated residue can be detected spectrally wichita.edu. This allows 2-FHis to act as a reporter group, providing information about local protein conformation and dynamics, particularly in response to changes in pH or other environmental stimuli wichita.edu. General strategies for labeling proteins for fluorescence spectroscopy, including single-molecule Förster resonance energy transfer (FRET), often involve site-specific incorporation of unnatural amino acids or modification of cysteine residues, providing a framework for such studies uzh.chthermofisher.comnih.gov.

Computational and Theoretical Frameworks for 2 Fluorohistidine Studies

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical methods have proven to be invaluable tools for dissecting the intricate properties of 2-fluorohistidine. rsc.orgnih.gov These calculations allow for the accurate prediction of various molecular characteristics, from tautomeric preferences to spectroscopic signatures.

Prediction of Tautomeric Stabilities and Isomer Preferences

The imidazole (B134444) ring of histidine can exist in two tautomeric forms: the Nτ-H (or Nε2-H) tautomer and the Nπ-H (or Nδ1-H) tautomer. The position of the fluorine atom in this compound significantly influences the equilibrium between these two forms.

Computational studies, often employing DFT methods like BHandHLYP with basis sets such as 6-311++G(d,p) and implicit solvation models like CPCM, have consistently shown that this compound predominantly exists as the Nτ-H tautomer in solution. wichita.eduresearchgate.net This preference is a direct consequence of the fluorine atom's strong electron-withdrawing inductive effect at the C2 position, which destabilizes the protonation at the adjacent Nπ nitrogen. vulcanchem.com Calculations indicate that the Nτ-H tautomer is significantly more stable, with some studies suggesting it constitutes over 90% of the population at neutral pH. vulcanchem.com In contrast, the related isomer, 4-fluorohistidine, shows a strong preference for the Nπ-H tautomer. wichita.eduresearchgate.net

The relative stabilities of the tautomers have been calculated in different solvents, such as water and acetonitrile, with the general trend of Nτ-H preference for this compound remaining consistent. wichita.edu Solvation energy plays a crucial role in stabilizing the different tautomeric forms, and implicit solvation models are essential for accurately predicting these preferences in solution. jocpr.com

Table 1: Calculated Tautomeric Preference of this compound

Property Value/Observation Method/Source

Elucidation of Electronic Structure and Inductive Effects of Fluorine

The substitution of a hydrogen atom with fluorine at the C2 position of the imidazole ring induces significant changes in the electronic structure of this compound. The high electronegativity of fluorine leads to a strong inductive effect, pulling electron density from the imidazole ring. researchgate.netwalshmedicalmedia.com This electron withdrawal has several important consequences:

Reduced pKa: The most notable effect is a dramatic reduction in the pKa of the imidazole side chain, from approximately 6.0 in histidine to around 1.2 in this compound. wichita.eduresearchgate.net This means that at physiological pH, the imidazole ring of this compound is predominantly in its neutral form, unlike the native histidine which can be readily protonated. researchgate.net

Bond Length and Angle Alterations: The inductive effect leads to changes in the geometry of the imidazole ring. X-ray crystallography and computational optimizations have shown a shortening of the C2-N3 bond length compared to the C2-N1 bond length in the dominant τ-tautomer, indicating an increase in π-bond character. researchgate.net The N2–C6–N3 bond angle in the crystal structure is also wider than in native histidine. researchgate.net

Charge Distribution: Quantum chemical calculations reveal a significant redistribution of partial atomic charges within the imidazole ring. The fluorine atom and the carbon to which it is attached become more electron-deficient, influencing the molecule's electrostatic potential and its interactions with its environment. rsc.org

Calculation and Interpretation of ¹⁹F and ¹³C NMR Chemical Shifts

Computational methods are crucial for the calculation and interpretation of NMR spectra, providing a bridge between observed chemical shifts and the underlying molecular structure and electronic environment. researchgate.net The ¹⁹F nucleus is a particularly sensitive probe of its local environment, with a large chemical shift dispersion. nih.govwikipedia.org

DFT calculations have been successfully employed to predict the ¹⁹F and ¹³C NMR chemical shifts of this compound and its tautomers. wichita.eduresearchgate.net These calculations have shown that the chemical shift of the fluorine atom is highly sensitive to the protonation state of the imidazole ring. vulcanchem.com

¹⁹F NMR: Upon protonation of the imidazole ring (at low pH), the ¹⁹F chemical shift of this compound exhibits a downfield shift (deshielding). vulcanchem.comrsc.org This has been rationalized by a decrease in electron density on the fluorine atom upon protonation. rsc.org Calculated shifts have been shown to be in good agreement with experimental data, aiding in the assignment of spectra and the interpretation of pH-dependent changes. researchgate.net

¹³C NMR: Calculations of ¹³C NMR chemical shifts have also been used to distinguish between the τ and π tautomers of fluorinated histidines. researchgate.net By comparing calculated shifts for each tautomer with experimental spectra, the dominant tautomeric form in solution can be confirmed. researchgate.net

Various DFT functionals and basis sets have been evaluated for their accuracy in predicting ¹⁹F chemical shifts of fluorinated amino acids. nih.gov Methods like BHandHLYP and ωB97X have been found to provide reliable results, especially when paired with appropriate solvation models. nih.gov

Table 2: Experimental and Calculated ¹⁹F NMR Chemical Shifts of this compound

State Experimental ¹⁹F Chemical Shift (ppm) Calculated ¹⁹F Chemical Shift (ppm) pH
Neutral (τ-tautomer) 59.80 researchgate.net ~60 vulcanchem.com ~7

Molecular Dynamics Simulations and Molecular Modeling

While quantum chemical calculations provide detailed information about the intrinsic properties of this compound, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of its conformational behavior and interactions within a larger biological context, such as a protein. nih.govnih.gov

Conformational Space Exploration of this compound in Protein Environments

MD simulations can be used to explore the conformational space available to a this compound residue when incorporated into a protein. scholaris.caresearchgate.net These simulations provide insights into how the fluorinated amino acid influences and is influenced by the local protein environment.

When this compound is incorporated into proteins, it generally adopts side-chain conformations similar to those of native histidine, indicating that the fluorine substitution does not cause significant structural perturbations. nih.gov However, the altered electronic properties can lead to subtle changes in local interactions and dynamics. MD simulations can help to:

Identify preferred rotameric states of the this compound side chain.

Analyze the hydrogen bonding network involving the fluorinated imidazole ring.

Assess the impact of the fluorine atom on the flexibility and dynamics of the surrounding protein backbone and side chains. nih.gov

For example, MD simulations have been used to study the dynamic properties of proteins labeled with this compound, such as the anthrax protective antigen, providing insights into its stability and conformational changes. researchgate.net

Investigation of Solvation Effects on Molecular Properties

The interaction of this compound with the surrounding solvent is critical to its behavior. MD simulations explicitly model solvent molecules, typically water, allowing for a detailed investigation of solvation effects. cambridgemedchemconsulting.com

These simulations can reveal:

The structure and dynamics of the hydration shell around the this compound molecule.

The influence of the solvent on the tautomeric equilibrium, complementing the findings from implicit solvation models used in quantum chemical calculations. wichita.edu

The role of desolvation in the binding of this compound-containing peptides or proteins to their targets. cambridgemedchemconsulting.com

Computational studies have highlighted that differences in solvation effects are a key factor in the distinct experimental pKa values and tautomeric preferences of this compound and 4-fluorohistidine. researchgate.netdntb.gov.ua While implicit solvent models in quantum chemical calculations can capture the general trends, explicit solvent simulations from MD can provide a more nuanced understanding of the specific hydrogen bonding and electrostatic interactions between the solute and solvent molecules. scispace.com However, accurately predicting the complex nature of solvent effects on fluorine chemical shifts remains a challenge for current computational models. nih.gov

Machine Learning Applications in Fluorinated Amino Acid Property Prediction

The inherent complexity and context-dependent nature of fluorine's effects on molecular properties present a significant challenge for traditional predictive models. researchgate.net Machine learning (ML) has emerged as a powerful strategy to bridge the gap between the computational efficiency of classical molecular mechanics and the high accuracy of quantum mechanical (QM) calculations, offering new avenues for predicting the properties of fluorinated amino acids like this compound. biorxiv.orgacs.orgnih.gov

The primary goal of these ML approaches is to train a model on extensive datasets, often generated from QM calculations, to predict molecular potential energies and other properties with an accuracy approaching that of ab initio methods but at a fraction of the computational cost. acs.orgnih.gov This is particularly valuable for developing and refining force fields used in molecular dynamics (MD) simulations, which are essential for studying protein dynamics. The development of force field parameters for fluorinated aromatic amino acids, for instance, enables more accurate all-atom simulations of proteins containing these unnatural residues. researchgate.netbiorxiv.orgacs.orgnih.govnih.gov

Several ML-based models and techniques are being applied in this domain:

Neural Network Potentials : Models like ANAKIN-ME (Accurate Neural Network engine for Molecular Energies) are trained on large QM datasets to predict molecular energies and interatomic potentials. nih.govresearchgate.net Once trained, these models can rapidly calculate the energetic properties of organic molecules, facilitating large-scale simulations. acs.orgnih.gov

Graph-Based Models : Approaches such as OrbNet utilize graph neural networks, which treat molecules as graphs of atoms (nodes) and bonds (edges). nih.govresearchgate.net These models can learn directly from the molecular structure to predict properties. OrbNet, specifically, is a quantum-informed ML model that uses features from QM calculations as inputs for its graph neural network. researchgate.net

Tree-Based Ensemble Methods : Algorithms including Gradient Boosting Regression, XGBoost, and Random Forests have shown remarkable success in handling complex structure-property relationships. chemrxiv.orgarxiv.org These models are increasingly used to predict specific physicochemical properties. For example, a Gradient Boosting Regression model demonstrated high performance in predicting ¹⁹F NMR chemical shifts, achieving a mean absolute error of 2.89 ppm to 3.73 ppm, which is comparable to DFT calculations but orders of magnitude faster. chemrxiv.org

Hybrid QM/ML Workflows : To improve prediction accuracy, especially for molecules not well-represented in the training data, hybrid approaches are being developed. chemrxiv.orgresearchgate.net In these workflows, ML models predict properties for the majority of cases, while more computationally expensive QM methods are used for outlier or novel structures. The results from the QM calculations can then be used to retrain and improve the ML model iteratively. chemrxiv.org

The prediction of key physicochemical properties for fluorinated compounds is a major focus of these ML applications. Recent studies have successfully used ML models to predict ¹⁹F NMR chemical shifts, a critical parameter for interpreting experimental data from studies using this compound as a probe. chemrxiv.orgresearchgate.netresearchgate.net Furthermore, ML models are being developed to accurately predict pKa and LogP values for fluorinated molecules, properties that are fundamental to a compound's behavior in biological systems but are often difficult to assess with standard methods. chemrxiv.orgresearchgate.nettuwien.atacs.org

The table below summarizes some of the machine learning approaches being applied to the prediction of properties relevant to fluorinated compounds.

ML Approach Application/Target Property Key Findings/Performance References
Neural Network Potentials (e.g., ANAKIN-ME) Prediction of molecular potential energies for force field development. Can predict energetic properties with the accuracy of DFT at a fraction of the cost. acs.orgnih.gov
Graph Neural Networks (e.g., OrbNet) Prediction of molecular energetic properties. Accurately predicts energies for organic molecules by using QM-derived features. nih.govresearchgate.net
Gradient Boosting Regression (GBR) Prediction of ¹⁹F NMR chemical shifts. Achieved a mean absolute error of 2.89 - 3.73 ppm, comparable to DFT. chemrxiv.org
Random Forests / Gradient-Boosting Regressor Prediction of ¹⁹F NMR chemical shifts using atomic descriptors. Achieved R² of up to 0.89 and mean absolute errors of up to 5.5 ppm. researchgate.netresearchgate.net
Tree-based and Neural Network Models Prediction of pKa and LogP for saturated fluorinated derivatives. Created optimal models for predicting acidity/basicity and lipophilicity. chemrxiv.orgresearchgate.net
Hybrid QM/ML Models Prediction of ¹⁹F NMR chemical shifts for diverse chemical libraries. Synergistic approach outperforms either method individually, improving accuracy for novel compounds. chemrxiv.orgresearchgate.net

While many of these developments focus on a broad range of fluorinated aromatic amino acids or other organic fluorine compounds, the established frameworks and models are directly applicable to the study of this compound. biorxiv.orgacs.orgnih.govnih.gov By accurately predicting its physicochemical properties, such as pKa and ¹⁹F NMR chemical shift, and by enabling robust MD simulations, machine learning is poised to significantly accelerate research into the precise effects of this compound incorporation on protein structure and function. acs.orgnih.gov

Mechanistic Elucidation of Biological Processes Using 2 Fluorohistidine As a Research Tool

Elucidating Biological Pathways and Interactions

Understanding Histidine-Dependent Processes in Model Organisms

Histidine plays a pivotal role in a myriad of biological functions, including enzyme catalysis, protein structure stabilization, and cellular signaling. The ability to introduce 2-fluorohistidine into proteins in vivo or in vitro across various model systems provides a powerful means to investigate these histidine-dependent pathways.

Mechanistic Studies in Model Systems: A prominent application of 2-FHis has been in elucidating the mechanism of pore formation by the protective antigen (PA) of the anthrax toxin. This process is known to be pH-dependent and is thought to involve histidine protonation. By biosynthetically incorporating 2-FHis into PA, researchers found that while the pH-dependent conversion of the soluble prepore to a pore was not affected, the 2-FHis-labeled PA exhibited defects in translocation and cytotoxicity when bound to the host cellular receptor. This suggests that histidine protonation, facilitated by the native pKa, is a critical trigger for pore formation in the receptor-bound state, a process that is disrupted by the low pKa of 2-FHis nih.govresearchgate.net. Studies in mice have also indicated that 2-FHis can lead to reversible growth inhibition, highlighting its impact on fundamental metabolic processes nih.gov.

Table 1: Comparative Properties and Biological Impact of Histidine and this compound

FeatureHistidineThis compoundSignificance/Reference
Side-chain pKa~6~1Affects protonation state at physiological pH ontosight.airesearchgate.net
Protein IncorporationNaturalAchieved in vivo and in vitroEnables use as a research tool ontosight.airesearchgate.netpnas.orgnih.govnih.govresearchgate.net
Anthrax PA Pore Formation (receptor-bound)Triggers poreBlocks poreDemonstrates role of histidine protonation in conformational changes nih.govresearchgate.net
Growth Inhibition (mice)Not specifiedReversible at 100-250 mg/kgIndicates metabolic interference nih.gov
19F NMR Spectroscopic SignatureAbsentPresentAllows for residue-specific monitoring of protein structure and dynamics nih.govwichita.eduacs.org

Investigations into the Substrate Specificity of Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a critical step in protein synthesis. Probing the substrate specificity of these enzymes is vital for understanding translational fidelity and for developing novel protein engineering strategies. This compound serves as a valuable probe in this regard, particularly for histidyl-tRNA synthetase (HisRS).

This compound as a Substrate Analog: As an isosteric analog of histidine, this compound can be recognized and aminoacylated by HisRS nih.govmdpi.com. This recognition is facilitated by the structural similarity between the two molecules, allowing 2-FHis to enter the active site of HisRS. However, the presence of the fluorine atom drastically alters the electronic distribution within the imidazole (B134444) ring, leading to a significantly reduced pKa ontosight.airesearchgate.net. This modification provides a means to investigate how HisRS discriminates between its cognate substrate and modified analogs.

Probing Enzyme Recognition: The ability of HisRS to aminoacylate this compound, despite its altered pKa, demonstrates a degree of flexibility in the enzyme's active site. This interaction allows researchers to study the specific residues and binding interactions that govern HisRS's selectivity. By observing whether 2-FHis is efficiently aminoacylated, researchers can infer details about the chemical environment of the active site and the importance of histidine's protonation state for optimal binding and catalysis ontosight.ainih.gov. The successful aminoacylation of 2-FHis by HisRS is the basis for its in vivo incorporation into proteins, enabling further biochemical and biophysical studies ontosight.airesearchgate.netpnas.orgnih.govnih.govresearchgate.net.

Table 2: Substrate Specificity of Histidyl-tRNA Synthetase (HisRS)

SubstrateAminoacylation by HisRSKey Property ChangeReference
L-HistidineYespKa ~6Natural substrate
This compoundYespKa ~1, isosteric analog, altered electronic distribution nih.govmdpi.com

Compound List:

this compound (2-FHis)

L-Histidine

Histidyl-tRNA synthetase (HisRS)

Protective Antigen (PA)

Aminoacyl-tRNA synthetase (aaRS)

Analytical Method Development in 2 Fluorohistidine Research

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the isolation and purification of 2-FHis from reaction mixtures or biological samples. The choice of technique is dictated by the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analytical and preparative separation of 2-FHis. The separation of fluorinated amino acids from their non-fluorinated counterparts can be challenging due to their similar structures. However, the unique property of "fluorophilicity" can be exploited. By using columns with a fluorinated stationary phase (F-column), enhanced separation from histidine and other amino acids can be achieved, particularly when paired with hydrocarbon-based mobile phases. Conversely, using a standard hydrocarbon stationary phase (e.g., C18) with a fluorocarbon eluent can also provide effective separation.

Ion-exchange chromatography (IEC) is another powerful technique for purifying 2-FHis, leveraging the compound's charged state. fredhutch.orgnih.gov Since 2-FHis is an amino acid, it possesses both an amino group and a carboxyl group, making it amphoteric. At a pH below its isoelectric point (pI), 2-FHis will be positively charged and can bind to a cation-exchange resin. nih.gov Conversely, at a pH above its pI, it will be negatively charged and can bind to an anion-exchange resin. Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. cytivalifesciences.comresearchgate.net

ParameterConditionPurpose
ColumnReversed-Phase C18, 5 µm, 4.6 x 250 mmSeparation based on hydrophobicity
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in WaterAqueous component of the gradient
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic component of the gradient
Gradient5% to 30% B over 20 minutesElution of polar compounds
Flow Rate1.0 mL/minStandard analytical flow rate
DetectionUV at 210 nmDetection of the peptide bond and imidazole (B134444) ring
Expected Retention Time~8.5 minIllustrative retention time for 2-FHis

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and sensitive quantification of 2-FHis. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing 2-FHis in complex mixtures.

For identification, high-resolution mass spectrometry can determine the accurate mass of the molecular ion of 2-FHis, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to generate a characteristic fragmentation pattern that serves as a structural fingerprint. The fragmentation of protonated amino acids typically involves neutral losses of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov For 2-FHis, the imidazole ring can also undergo characteristic fragmentation.

For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are highly sensitive and selective LC-MS/MS techniques. nih.gov These methods involve monitoring specific precursor ion to product ion transitions, which minimizes interference from other components in the sample matrix. This is particularly useful for quantifying low levels of 2-FHis in biological fluids or protein digests.

ParameterSettingPurpose
Ionization ModePositive Electrospray Ionization (ESI+)Generation of protonated molecular ions
Precursor Ion (m/z)174.06[M+H]⁺ for 2-Fluorohistidine
Product Ion 1 (m/z)128.06Loss of H₂O and CO from the side chain
Product Ion 2 (m/z)111.04Fragmentation of the imidazole ring
Collision Energy15-25 eVOptimization of fragmentation

Advanced Methods for Detection in Complex Biological Matrices (research context)

The detection of 2-FHis in complex biological matrices, such as cell lysates or in vivo, requires highly sensitive and selective analytical techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for detecting and characterizing fluorinated molecules in biological systems. acs.orgucla.edunih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR nucleus. ucla.edu Since biological systems have a negligible background of fluorine, any ¹⁹F NMR signal is specific to the introduced fluorinated compound. ucla.edu The chemical shift of the fluorine atom in 2-FHis is highly sensitive to its local environment, providing valuable information about protein folding and interactions when 2-FHis is incorporated into a protein. nih.gov For instance, the ¹⁹F NMR chemical shift of 2-FHis has been observed to change upon protonation of its imidazole ring, with a downfield shift of approximately 4.49 ppm when the pH changes from ~7 to ~1. nih.gov This property can be used to probe local pH changes within a biological system. Studies have shown the successful incorporation of 2-FHis into proteins in mice, demonstrating the feasibility of using ¹⁹F NMR to monitor its presence and environment in vivo. nih.gov

ParameterValueSignificance
Nucleus¹⁹FHigh sensitivity and no biological background
Chemical Shift (pH ~7)~59.80 ppmReference chemical shift in a neutral environment
Chemical Shift (pH ~1)~64.29 ppmShift upon protonation of the imidazole ring
ApplicationIn vivo monitoringNon-invasive detection in complex biological systems

Future Perspectives and Advanced Research Avenues

Development of Novel 2-Fluorohistidine Analogs with Enhanced Probing Capabilities

Research is actively progressing towards the design and synthesis of novel this compound analogs. The aim is to create derivatives with tailored properties that can serve as more sophisticated biophysical probes. These new analogs could offer improved signal-to-noise ratios in spectroscopic techniques like Nuclear Magnetic Resonance (NMR), particularly ¹⁹F NMR, which is highly sensitive to the local chemical environment. By strategically modifying the 2-FHis scaffold, researchers aim to develop probes capable of reporting on subtle changes in protein conformation, dynamics, and ligand interactions with greater precision. For instance, analogs could be designed to exhibit distinct ¹⁹F NMR chemical shifts based on specific protonation states or hydrogen-bonding patterns within a protein's active site, thereby providing detailed insights into enzymatic mechanisms and protein-ligand binding events nih.govwalshmedicalmedia.com.

Integration with Cryo-Electron Microscopy for High-Resolution Structural Studies

The incorporation of this compound into proteins presents exciting opportunities for enhancing structural determination using Cryo-Electron Microscopy (Cryo-EM). The fluorine atom's high electron density can potentially improve the signal-to-noise ratio in Cryo-EM images, aiding in the accurate reconstruction of protein structures, particularly for smaller proteins or those with flexible regions that are challenging to resolve biocompare.comnih.gov. Furthermore, the unique chemical shifts of ¹⁹F NMR can be correlated with structural data obtained from Cryo-EM, offering a multi-modal approach to structural analysis. This integration could facilitate more precise assignments of amino acid residues and their tautomeric states within complex protein structures, providing a more comprehensive understanding of protein architecture and function nih.govnih.gov.

Application in Synthetic Biology for Rational Protein Design and Engineering

Synthetic biology offers a powerful platform for incorporating unnatural amino acids like this compound into proteins through genetic code expansion and engineered cellular machinery fu-berlin.deoup.comcaltech.edu. This allows for the rational design and engineering of proteins with novel or enhanced functionalities. By site-specifically placing 2-FHis residues, researchers can modulate protein stability, alter catalytic activity, or introduce specific chemical handles for further modification or labeling. For example, the reduced pKa of 2-FHis compared to histidine can influence protein-protein interactions or enzyme active site chemistry, enabling the creation of proteins with tailored therapeutic or industrial applications walshmedicalmedia.comontosight.ainih.gov. The ability to precisely control the placement of such modified residues is crucial for building proteins from the ground up with predictable properties.

Expanding the Repertoire of Fluorinated Amino Acids for Targeted Research

The ongoing effort to expand the library of available fluorinated amino acids is critical for advancing targeted research across various biological disciplines walshmedicalmedia.comfu-berlin.deresearchgate.net. While this compound is a prominent example, the development of other fluorinated analogs of essential and non-essential amino acids will provide a broader toolkit for researchers. These expanded libraries enable systematic studies into the effects of fluorination on protein folding, stability, and function. By offering a diverse range of fluorinated building blocks, scientists can conduct highly specific investigations, such as probing the role of particular amino acid types in disease mechanisms or designing novel biomaterials with unique physicochemical properties. This diversification is key to uncovering new biological mechanisms and developing innovative biotechnological solutions.

Q & A

Basic Research Questions

Q. How is 2-fluorohistidine synthesized and characterized for experimental use?

  • Methodology : Biosynthetic incorporation into proteins (e.g., anthrax protective antigen) via auxotrophic bacterial strains grown in histidine-deficient media supplemented with this compound. Post-synthesis, purity is confirmed using reversed-phase HPLC and mass spectrometry. Structural integrity is validated via circular dichroism (CD) spectroscopy and X-ray crystallography .
  • Key Considerations : Ensure isotopic/enantiomeric purity to avoid confounding biophysical results.

Q. What analytical techniques are critical for assessing this compound’s impact on protein structure?

  • Methods :

  • Fluorine NMR : Monitors chemical shift changes to probe tautomeric states and hydrogen bonding (e.g., C4-H as a strong donor in τ-tautomers) .
  • Differential Scanning Calorimetry (DSC) : Measures thermal stability of fluorinated proteins vs. wild-type.
  • Empirical Phase Diagrams (EPD) : Maps pH/temperature stability profiles using spectroscopic data (e.g., UV-Vis, fluorescence) .

Q. Why is this compound used to study histidine protonation in proteins?

  • Rationale : Fluorination lowers the imidazole side-chain pKa (~1 vs. ~6 for histidine), effectively "locking" the residue in a deprotonated state at physiological pH. This allows isolation of protonation-dependent conformational changes (e.g., anthrax toxin pore formation) .

Q. How does fluorination alter histidine’s hydrogen-bonding capacity in enzymatic active sites?

  • Approach : Compare wild-type and fluorinated proteins via X-ray crystallography and molecular dynamics simulations. This compound’s reduced basicity weakens its role as a proton donor but enhances its ability to act as a hydrogen bond acceptor .

Advanced Research Questions

Q. How to reconcile contradictory findings on this compound-labeled PA’s in vitro pore formation vs. in vivo inactivity?

  • Analysis : While 2-FHis-labeled PA forms pores in liposomes/planar bilayers in vitro, it fails to translocate ligands (e.g., LFN-DTA) in vivo. This discrepancy suggests additional factors (e.g., endosomal trafficking, chaperone interactions) are critical for functionality. Use single-molecule fluorescence resonance energy transfer (smFRET) to monitor real-time conformational changes in cellular environments .

Q. What explains the enhanced acidic pH stability of this compound-labeled recombinant PA?

  • Mechanism : At pH 5–6, 2-FHis-labeled PA exhibits reduced conformational dynamics and differential hydration, as shown by dynamic light scattering (DLS) and hydrogen-deuterium exchange mass spectrometry (HDX-MS). Fluorination stabilizes the prepore state by minimizing protonation-induced destabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.